

Sulopenem vs other carbapenems Gram-positive coverage

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sulopenem

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Gram-Positive Coverage Comparison

Pathogen	Sulopenem	Tebipenem	Ertapenem	Meropenem	Imipenem
MSSA (Methicillin-Susceptible <i>S. aureus</i>)	Greater than meropenem and ertapenem [1]	MIC ₉₀ : 0.025 - 0.125 mg/L [2]	Less than sulopenem [1]	Less than sulopenem [1]	Information Missing
MRSA (Methicillin-Resistant <i>S. aureus</i>)	Not active (Altered PBPs) [1]	MIC ₉₀ : 12.5 - 16 mg/L (Not active) [2]	Information Missing	Information Missing	Information Missing
<i>S. pneumoniae</i>	Similar to carbapenems [1]	Active [2]	Information Missing	Information Missing	Information Missing
<i>S. pyogenes</i>	Similar to carbapenems [1]	MIC ₉₀ : ≤0.006 - ≤0.125 mg/L [2]	Information Missing	Information Missing	Information Missing
<i>Enterococcus faecalis</i>	Greater than meropenem and ertapenem [1]	Lack of activity [2]	Less than sulopenem [1]	Less than sulopenem [1]	Information Missing

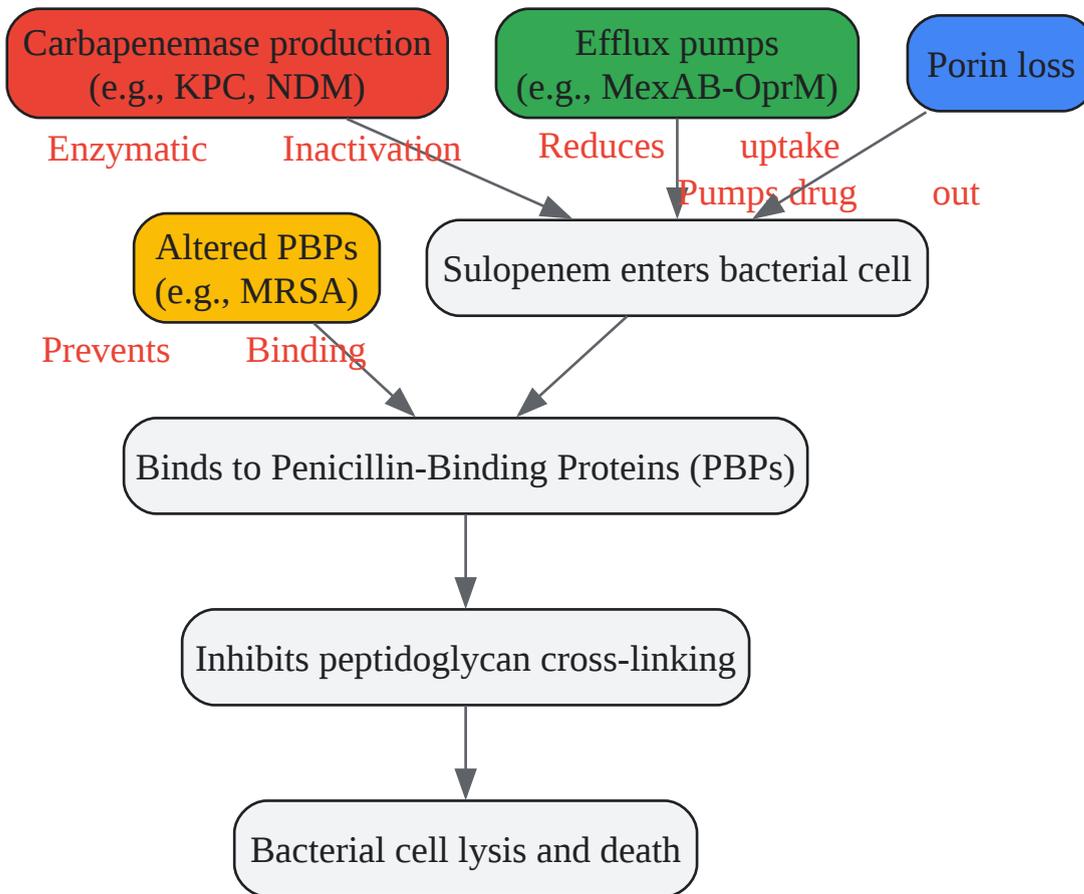
Pathogen	Sulopenem	Tebipenem	Ertapenem	Meropenem	Imipenem
<i>Enterococcus faecium</i>	Information Missing	Lack of activity [2]	Information Missing	Information Missing	Information Missing
<i>Listeria monocytogenes</i>	Greater than meropenem and ertapenem [1]	Information Missing	Less than sulopenem [1]	Less than sulopenem [1]	Information Missing

Mechanism of Action and Resistance

Sulopenem, like other β -lactams, is a **time-dependent bactericidal agent** that inhibits bacterial cell wall synthesis [3]. Its efficacy is best predicted by the percentage of time that free drug concentrations exceed the minimum inhibitory concentration (%fT>MIC) of the pathogen [1] [3].

- **Binding to Penicillin-Binding Proteins (PBPs):** **Sulopenem's** β -lactam ring **alkylates the serine residues** of PBPs, inhibiting peptidoglycan cross-linking [1]. In *E. coli*, it shows high affinity for PBP2, followed by PBP1A and PBP1B [3].
- **Mechanisms of Resistance:** The activity of **sulopenem** and other penems can be compromised by several mechanisms [1]:
 - **Alterations in PBPs** (e.g., expression of PBP2a in MRSA)
 - **Expression of carbapenemases** (e.g., KPC, NDM, OXA-48)
 - **Reduced expression of outer membrane porins**
 - **Activation of efflux pumps** (e.g., MexAB-OprM in *P. aeruginosa*)

The following diagram illustrates **sulopenem's** mechanism of action and primary resistance pathways.



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Key Experimental Data & Protocols

The comparative data primarily come from standardized antimicrobial susceptibility testing methods.

- **Broth Microdilution for Aerobes:** This CLSI-reference method was used to generate MIC data for Enterobacterales and other aerobes [4]. Briefly, bacteria are exposed to serial dilutions of the antibiotic in a liquid medium. The **Minimum Inhibitory Concentration (MIC)** is the lowest concentration that prevents visible growth after incubation [4].
- **Agar Dilution for Anaerobes:** For anaerobic bacteria, the CLSI-reference agar dilution method is used. Antibiotic is incorporated into Brucella agar plates, which are inoculated and incubated in an anaerobic atmosphere [4].

Research Implications

For researchers and drug developers, the data indicates:

- **Therapeutic Niche:** **Sulopenem**'s development with both IV and oral formulations positions it as a potential option for **outpatient step-down therapy** for infections caused by resistant Gram-positive organisms like MSSA and ESBL-producing Enterobacterales, filling a critical gap [1] [2].
- **Stewardship Considerations:** The lack of activity against MRSA and variable activity against Enterococci means susceptibility testing and stewardship guidelines will be crucial for its appropriate use, ensuring it is reserved for pathogens where it demonstrates superior activity [1].

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